molecular formula C14H13N3O3 B2999274 2-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)propanoic acid CAS No. 1008403-85-7

2-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)propanoic acid

Cat. No.: B2999274
CAS No.: 1008403-85-7
M. Wt: 271.276
InChI Key: IWVUSUNIFRXFTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)propanoic acid is a useful research compound. Its molecular formula is C14H13N3O3 and its molecular weight is 271.276. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of 2-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)propanoic acid are currently unknown

Mode of Action

Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Like many drugs, it likely interacts with its targets to modulate their activity, leading to changes in cellular processes .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . These effects will become clearer once the compound’s targets and mode of action are identified.

Properties

IUPAC Name

2-[(2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3/c1-7(14(18)19)15-13-12-11(16-8(2)17-13)9-5-3-4-6-10(9)20-12/h3-7H,1-2H3,(H,18,19)(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWVUSUNIFRXFTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=N1)NC(C)C(=O)O)OC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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